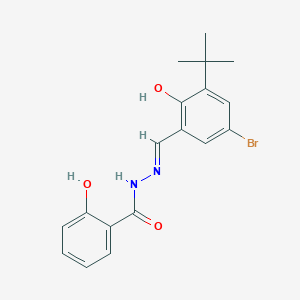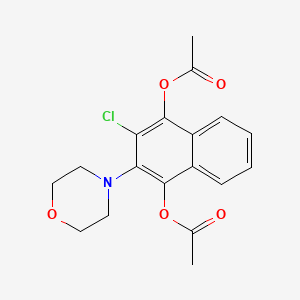![molecular formula C21H27N3O2 B5975138 N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5975138.png)
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic benefits in various diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
作用機序
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that lead to the proliferation and survival of B-cells. By inhibiting BTK, N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide blocks the activation of these signaling pathways and reduces the proliferation and survival of B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to inhibit B-cell receptor signaling, reduce the proliferation of B-cells, and induce apoptosis (programmed cell death) in B-cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
One of the advantages of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is its relatively low potency compared to other BTK inhibitors such as ibrutinib. This could limit its efficacy in certain disease indications.
将来の方向性
There are several future directions for the development of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide could also be studied for its potential use in autoimmune diseases such as rheumatoid arthritis and lupus. Another area of research could be the combination of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide with other targeted therapies, such as PI3K inhibitors, to enhance its efficacy. Finally, the development of more potent analogs of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide could improve its therapeutic potential in various disease indications.
合成法
The synthesis of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide involves a series of chemical reactions, starting from 4-methoxybenzaldehyde and 2-ethylphenylamine. The final product is obtained by reacting the intermediate compound with 1-(2-chloroethyl)piperazine. The synthesis method has been described in detail in a patent filed by Takeda Pharmaceutical Company Limited (US 2016/0336419 A1).
科学的研究の応用
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic benefits in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has shown promising results in inhibiting B-cell receptor signaling and reducing the proliferation of B-cells. It has also been shown to have anti-inflammatory effects, which could make it a potential treatment option for diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-17-6-4-5-7-20(17)22-21(25)16-23-12-14-24(15-13-23)18-8-10-19(26-2)11-9-18/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMVYEAVLNKTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-({6-[(1-cyclopropylethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5975055.png)
![7-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5975061.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}nicotinohydrazide](/img/structure/B5975070.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5975086.png)
![1-[(5-chloro-2-thienyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975088.png)
![2-methyl-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5975091.png)

![2-{4-(4-ethynylbenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975105.png)

![2,4-di-tert-butyl-6-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5975121.png)
![4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B5975126.png)
![4-fluoro-N-{[1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B5975134.png)
![2-{[4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5975137.png)
![5-(1,3-benzodioxol-5-yl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5975148.png)